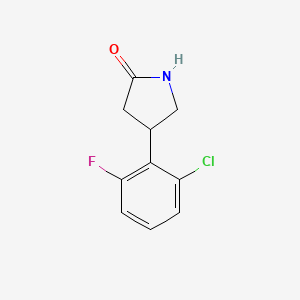

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYHRDFBLQUXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743498 | |

| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60610-98-2 | |

| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one"

An In-depth Technical Guide to the Synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Significance of Substituted Pyrrolidinones

The pyrrolidin-2-one scaffold, a five-membered γ-lactam, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Its prevalence is due to its ability to mimic a peptide bond, act as a chiral building block, and provide a rigid framework for orienting pharmacophoric groups in three-dimensional space.[1] Molecules incorporating this motif have demonstrated a wide array of biological activities, including nootropic, anticonvulsant, and anti-inflammatory properties. The specific target of this guide, this compound, is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and other disease areas. The unique substitution pattern on the phenyl ring, featuring both a chloro and a fluoro group ortho to the point of attachment, presents specific synthetic challenges and imparts distinct electronic and conformational properties to the final molecule.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers, medicinal chemists, and process development scientists. The presented route is grounded in established chemical principles, with each step explained in detail to ensure both theoretical understanding and practical applicability.

Strategic Analysis of the Synthetic Pathway

-

Step 1: Claisen-Schmidt Condensation to Synthesize a Chalcone Intermediate. This initial step involves the base-catalyzed condensation of 2-chloro-6-fluorobenzaldehyde with a suitable ketone to form an α,β-unsaturated ketone (a chalcone derivative). This reaction efficiently introduces the substituted phenyl ring and sets up the Michael acceptor for the subsequent step.

-

Step 2: Michael Addition of Nitromethane. The second step is the conjugate addition of a nitroalkane, specifically nitromethane, to the chalcone. This reaction is a classic and reliable method for forming a carbon-carbon bond at the β-position of the enone, yielding a γ-nitro ketone.

-

Step 3: Reductive Cyclization. The final and key transformation is the reduction of the nitro group to a primary amine, which then undergoes spontaneous intramolecular cyclization with the ketone functionality to form the desired this compound. This reductive cyclization is a highly efficient method for the formation of the γ-lactam ring.[3][4][5]

This synthetic approach is advantageous due to the ready availability of the starting materials, the high-yielding nature of each individual step, and the well-established and understood reaction mechanisms.

Figure 1: Proposed three-step synthetic pathway to this compound.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of 1-(2-Chloro-6-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones. In this step, 2-chloro-6-fluorobenzaldehyde is reacted with acetophenone in the presence of a base, typically sodium or potassium hydroxide, in an alcoholic solvent.

Mechanism: The reaction proceeds via an enolate mechanism. The hydroxide ion deprotonates the α-carbon of acetophenone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

Experimental Protocol:

-

To a stirred solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 4-6 hours, during which a precipitate may form.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral to pH, and then dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-chloro-6-fluorobenzaldehyde | 158.56 | 1.0 |

| Acetophenone | 120.15 | 1.0 |

| Sodium Hydroxide | 40.00 | 2.0 |

Table 1: Reactants for the synthesis of the chalcone intermediate.

Step 2: Synthesis of 4-(2-Chloro-6-fluorophenyl)-4-nitro-1-phenylbutan-1-one (γ-Nitro Ketone)

The Michael addition of nitromethane to the synthesized chalcone provides the γ-nitro ketone precursor. This reaction is typically catalyzed by a base.

Mechanism: A suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a strong inorganic base, deprotonates nitromethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the β-carbon of the α,β-unsaturated system of the chalcone in a 1,4-conjugate addition manner. Subsequent protonation of the resulting enolate yields the desired γ-nitro ketone.

Experimental Protocol:

-

To a solution of the chalcone intermediate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), nitromethane (1.5 eq) is added.

-

A catalytic amount of a base, such as DBU (0.2 eq), is added to the mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with a dilute acid (e.g., 1 M HCl) to remove the base, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Chalcone Intermediate | 260.70 | 1.0 |

| Nitromethane | 61.04 | 1.5 |

| DBU (catalyst) | 152.24 | 0.2 |

Table 2: Reactants for the synthesis of the γ-nitro ketone.

Step 3: Synthesis of this compound

The final step is the reductive cyclization of the γ-nitro ketone. Catalytic hydrogenation is a common and effective method for this transformation.[2][6] The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the ketone to form the stable five-membered lactam ring.

Mechanism: The γ-nitro ketone is subjected to catalytic hydrogenation, typically using a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere. The nitro group is reduced to a primary amine through a series of intermediates (nitroso and hydroxylamine). The newly formed amine, being nucleophilic, then attacks the electrophilic carbonyl carbon of the ketone intramolecularly. This is followed by the elimination of a molecule of water to form the final pyrrolidin-2-one product.

Figure 2: Simplified mechanism of the reductive cyclization step.

Experimental Protocol:

-

The γ-nitro ketone (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.

-

A catalytic amount of Raney Nickel (approx. 10-20% by weight) or 10% Pd/C is carefully added to the solution.

-

The reaction mixture is placed in a hydrogenation apparatus (e.g., a Parr hydrogenator) and subjected to a hydrogen atmosphere (typically 50-100 psi).

-

The reaction is stirred at room temperature until the uptake of hydrogen ceases (usually 12-24 hours).

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the catalyst is carefully removed by filtration through a pad of Celite. Caution: Raney Nickel and Pd/C are pyrophoric and should be handled with care.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The final product can be purified by column chromatography or recrystallization.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| γ-Nitro Ketone | 321.73 | 1.0 |

| Raney Nickel | - | Catalytic |

| Hydrogen Gas | 2.02 | Excess |

Table 3: Reactants for the final reductive cyclization.

Conclusion

The synthesis of this compound can be effectively achieved through a robust and scalable three-step sequence. This pathway, commencing with a Claisen-Schmidt condensation, followed by a Michael addition and culminating in a reductive cyclization, relies on well-established and high-yielding reactions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize this valuable chemical intermediate. The principles outlined herein can also be adapted for the synthesis of a variety of other 4-aryl-substituted pyrrolidin-2-ones, highlighting the versatility of this synthetic strategy.

References

-

ResearchGate. (2006). One-Pot Synthesis of Substituted Δ 1 -Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. [Link]

-

ResearchGate. (n.d.). Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. [Link]

-

Baran, A. et al. (2020). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 3(3), 111-116. [Link]

-

Kohler, E. P., & Drake, N. L. (1923). THE CATALYTIC REDUCTION OF NITRO COMPOUNDS. II. GAMMA-NITRO KETONES. Journal of the American Chemical Society, 45(5), 1281–1289. [Link]

-

ResearchGate. (2006). SYNTHESIS Journal of. [Link]

-

Reddy, T. S., et al. (2015). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 20(8), 14037-14051. [Link]

-

Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4886. [Link]

-

Gawade, R. L., & Shingare, M. S. (2017). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 14(4), 535-548. [Link]

Sources

- 1. Synthesis of (E)- and (Z)-alpha-alkylidene-gamma-aryl-gamma-butyrolactones via alkenylalumination of oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iqcelaya.itc.mx [iqcelaya.itc.mx]

- 3. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A-Technical-Guide-to-4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Abstract

This document provides a comprehensive technical overview of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one, a key heterocyclic compound. The pyrrolidinone core is a significant scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] This guide details the compound's chemical identity, physicochemical properties, synthesis protocols, and analytical characterization. It is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into the experimental rationale and potential applications of this molecule as a building block in the synthesis of complex pharmaceutical agents.

Chemical Identification and Properties

Proper identification is the cornerstone of all chemical research and development. This compound is a substituted lactam with a distinct halogenation pattern that imparts specific chemical characteristics crucial for its role in synthetic chemistry.

Table 1: Compound Identification and Physicochemical Properties

| Identifier | Value | Source |

| CAS Number | 60610-98-2 | [4][5][6] |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₁₀H₉ClFNO | [4][5] |

| Molecular Weight | 213.64 g/mol | [4][5] |

| MDL Number | MFCD19350259 | [4] |

| Predicted Boiling Point | 340.7 ± 42.0 °C | [5] |

| Predicted Density | 1.322 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 15.62 ± 0.40 | [5] |

| Storage Temperature | 2-8°C | [5] |

The presence of both chloro and fluoro substituents on the phenyl ring is significant. The ortho-fluoro group can influence the conformation of the phenyl ring relative to the pyrrolidinone core and can participate in hydrogen bonding, potentially affecting binding affinity to biological targets. The chloro group adds lipophilicity, which can be critical for membrane permeability of derivative drug candidates. The pyrrolidinone ring itself is a versatile scaffold, providing a rigid framework with opportunities for stereochemical diversity.[1]

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The following protocol is a validated, general approach for this class of compounds.

Step 1: Synthesis of (E)-1-Chloro-3-(2-nitrovinyl)-2-fluorobenzene

-

Rationale: This step creates the electrophilic Michael acceptor. The nitro group is an excellent electron-withdrawing group, activating the alkene for conjugate addition.

-

Procedure:

-

To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) in nitromethane (10.0 eq), add ammonium acetate (0.5 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the nitrostyrene intermediate.

-

Step 2: Michael Addition

-

Rationale: This is the key C-C bond-forming step, creating the carbon skeleton of the final product. Diethyl malonate is a common nucleophile for this transformation.

-

Procedure:

-

Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

-

Add diethyl malonate (1.1 eq) dropwise at 0°C.

-

Add a solution of the nitrostyrene from Step 1 (1.0 eq) in ethanol.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Step 3: Reductive Cyclization and Decarboxylation

-

Rationale: The nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization (lactamization) with one of the adjacent ester groups. The second ester is typically lost via decarboxylation under the reaction conditions. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the crude product from Step 2 in a mixture of acetic acid and ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 16-24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or silica gel chromatography to afford this compound.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Applications in Drug Discovery

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[10] Its utility stems from its ability to act as a rigid core from which various functional groups can be projected to interact with biological targets.[1]

While specific applications for this compound itself are not detailed in the provided search results, its structure suggests it is a valuable intermediate for more complex molecules. For instance, similar structures are integral to potent and selective enzyme inhibitors. The pyrrolidine core can be found in inhibitors of autotaxin (ATX), an enzyme involved in inflammatory conditions and cancer.[11]

Furthermore, highly substituted pyrrolidine cores are central to the structure of MDM2 inhibitors, a class of anticancer agents that function by reactivating the p53 tumor suppressor pathway.[12][13][14] For example, the investigational drug Parsaclisib, a PI3Kδ inhibitor for B-cell malignancies, features a complex substituted pyrrolidin-2-one moiety, highlighting the therapeutic relevance of this chemical class.[15] The subject compound of this guide serves as a potential starting point or fragment for the discovery of novel therapeutics in such areas.

Potential Signaling Pathway Interaction

Given the prevalence of pyrrolidinone-based molecules as MDM2 inhibitors, the diagram below illustrates the general mechanism of action for this drug class. An inhibitor containing the this compound scaffold would be designed to disrupt the MDM2-p53 interaction.

Caption: MDM2-p53 pathway and the action of a hypothetical pyrrolidinone inhibitor.

Analytical Characterization Protocol

To ensure the identity and purity of the synthesized compound, a robust analytical workflow is essential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a standard method for this purpose.

HPLC-MS Workflow

-

Objective: To confirm the molecular weight and assess the purity of the synthesized this compound.

-

Instrumentation:

-

HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mass spectrometer with an electrospray ionization (ESI) source.

-

-

Method:

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: ESI in positive ion mode. Scan for m/z from 50 to 500.

-

-

Expected Results:

-

A major peak should be observed in the chromatogram. Purity can be estimated by the area percentage of this peak.

-

The mass spectrum for this peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 214.6. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) should be observed.

-

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization by HPLC-MS.

Conclusion

This compound (CAS: 60610-98-2) is a valuable chemical entity for drug discovery and development. Its substituted phenylpyrrolidinone structure represents a key pharmacophore found in various potent, biologically active molecules. This guide has provided a detailed overview of its chemical properties, a robust and logical synthetic strategy, and standard analytical protocols. Researchers can leverage this compound as a versatile building block for the synthesis of next-generation therapeutics, particularly in oncology and inflammatory diseases. The insights into the rationale behind the synthetic and analytical methods are intended to empower scientists to confidently incorporate this compound into their research programs.

References

- ChemUniverse. This compound [P97810].

- ChemicalBook. This compound.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Parchem. This compound (Cas 60610-98-2).

- ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone.

- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

- ResearchGate. Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.

- PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.

- Wikipedia. Parsaclisib.

- PubChem. This compound.

- A2B Chem. This compound, 95% Purity, C10H9ClFNO, 100 mg.

- ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.

- Ivy Fine Chemicals. 4-(2-Chlorophenyl)pyrrolidin-2-one [CAS: 28311-22-0].

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- PubMed. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido...

- Organic Chemistry Portal. Pyrrolidine synthesis.

- AIP Publishing. Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide.

- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.

- PubChem. 4-(4-Chlorophenyl)-2-pyrrolidinone.

- ResearchGate. Discovery of 4-((3′ R ,4′ S ,5′ R )-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-...

- PubMed Central. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido...

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | 60610-98-2 [amp.chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 11. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Parsaclisib - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Introduction

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] This guide focuses on the specific derivative, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one, a molecule of significant interest due to its structural features. While direct pharmacological data for this exact compound is not extensively published, a comprehensive analysis of structurally related analogues allows for the formulation of well-grounded hypotheses regarding its mechanism of action. This document will explore the two most probable molecular pathways influenced by this compound, based on robust structure-activity relationship (SAR) studies of the 4-arylpyrrolidin-2-one class: inhibition of the p53-MDM2 protein-protein interaction and antagonism of α-adrenergic receptors.

This guide is intended for researchers, scientists, and drug development professionals, providing a synthesized understanding of the potential pharmacology of this compound and a framework for its experimental validation.

Hypothesized Mechanism 1: Inhibition of the p53-MDM2 Protein-Protein Interaction

A compelling body of evidence suggests that the 4-arylpyrrolidin-2-one scaffold is a potent inhibitor of the p53-MDM2 interaction, a critical pathway in cancer biology.[3][4][5] The tumor suppressor protein p53 plays a crucial role in preventing tumor formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) protein. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that can disrupt this interaction can restore p53 function and trigger apoptosis in cancer cells.

Structural Rationale and Key Interactions

The 4-(2-Chloro-6-fluorophenyl) group of the target molecule is of particular significance. Research on spirooxindole derivatives, which incorporate a 4-arylpyrrolidin-2-one core, has demonstrated that substitutions on the phenyl ring are critical for high-affinity binding to MDM2.[6][7] Specifically, compounds bearing a chloro-fluorophenyl moiety have been identified as potent MDM2 inhibitors.[6] This substitution pattern is thought to enable key hydrophobic and halogen-bonding interactions within the MDM2 pocket that normally accommodates p53.

The general pharmacophore for pyrrolidone-based MDM2 inhibitors involves the aryl group occupying a hydrophobic pocket on the MDM2 surface, while the pyrrolidinone core serves as a scaffold to correctly orient this group. The chloro and fluoro substituents on the phenyl ring likely enhance binding affinity through favorable interactions with specific residues in the MDM2 protein.

Proposed Signaling Pathway

The proposed mechanism of action for this compound as an MDM2 inhibitor is a disruption of the p53-MDM2 autoregulatory feedback loop. By binding to MDM2, the compound would prevent the binding of p53, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest and apoptosis.

Caption: Proposed p53-MDM2 signaling pathway modulation.

Hypothesized Mechanism 2: α-Adrenergic Receptor Antagonism

An alternative, yet well-documented, mechanism of action for certain pyrrolidin-2-one derivatives is the antagonism of α-adrenergic receptors (α-ARs).[8] These receptors are key components of the sympathetic nervous system and are involved in regulating blood pressure and other physiological processes. Both α1- and α2-AR subtypes have been identified as targets for this class of compounds.

Structure-Activity Relationship Insights

Studies on a series of arylpiperazine-containing pyrrolidin-2-ones have revealed that the nature of the substitution on the aryl ring significantly influences the affinity and selectivity for α1- and α2-adrenoceptors.[8] For instance, compounds with a 2-chlorophenyl group have shown high affinity for the α1-AR, while those with a 4-chlorophenyl group displayed high affinity for the α2-AR.[8] While this compound lacks the piperazine linker common in these studies, the presence of the substituted phenyl ring suggests a potential for interaction with the hydrophobic pockets of adrenoceptors. The ortho-chloro and fluoro substitutions could play a crucial role in orienting the molecule within the receptor's binding site.

Potential Physiological Effects

Antagonism of α-adrenoceptors can lead to a variety of physiological effects. α1-AR antagonists are known to cause vasodilation and are used as antihypertensive agents. α2-AR antagonists can increase the release of norepinephrine, which can have complex effects on the cardiovascular and central nervous systems. The potential for this compound to act as an α-AR antagonist suggests it could have applications in cardiovascular or neurological disorders.

Caption: General mechanism of α-adrenergic receptor antagonism.

Experimental Validation Protocols

To elucidate the true mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for testing the hypothesized mechanisms.

MDM2-p53 Interaction Assays

-

Fluorescence Polarization (FP) Assay:

-

Principle: This assay measures the disruption of the MDM2-p53 interaction by monitoring the change in polarization of a fluorescently labeled p53 peptide.

-

Protocol:

-

A fluorescently labeled p53 peptide is incubated with recombinant MDM2 protein.

-

Increasing concentrations of this compound are added.

-

The fluorescence polarization is measured. A decrease in polarization indicates displacement of the p53 peptide from MDM2.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

-

Cell-Based p53 Activation Assay:

-

Principle: This assay measures the activation of p53 in cancer cells with wild-type p53.

-

Protocol:

-

A human cancer cell line with wild-type p53 (e.g., A549) is treated with varying concentrations of the compound.

-

After incubation, cell lysates are prepared.

-

Western blotting is performed to detect the levels of p53 and its downstream target, p21.

-

-

Expected Outcome: An increase in the levels of p53 and p21 would indicate stabilization and activation of p53.

-

α-Adrenergic Receptor Binding Assays

-

Radioligand Binding Assay:

-

Principle: This assay determines the affinity of the compound for α1- and α2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

-

Protocol:

-

Cell membranes expressing either α1- or α2-adrenergic receptors are incubated with a specific radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2).

-

Increasing concentrations of this compound are added.

-

The amount of bound radioligand is measured by scintillation counting.

-

-

Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value.

-

-

Functional cAMP Assay (for α2-AR):

-

Principle: This assay measures the functional antagonism of the Gi-coupled α2-adrenoceptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

-

Protocol:

-

Cells expressing α2-adrenergic receptors are pre-treated with forskolin to stimulate cAMP production.

-

The cells are then treated with an α2-agonist (e.g., clonidine) in the presence or absence of this compound.

-

Intracellular cAMP levels are measured using an appropriate assay kit.

-

-

Expected Outcome: An antagonist will reverse the agonist-induced decrease in cAMP levels.[9][10]

-

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table presents representative data for analogous compounds from the literature to provide a comparative context.

| Compound Class | Target | Assay | Potency (Ki or IC50) | Reference |

| Spirooxindole Pyrrolidinone | MDM2 | Binding Assay | < 1 nM | [7] |

| 1-Arylpyrrolidone Derivative | p53-MDM2 | Binding Assay | 90 nM | [3] |

| Arylpiperazine Pyrrolidin-2-one | α1-Adrenoceptor | Binding Assay | pKi = 7.13 | [8] |

| Arylpiperazine Pyrrolidin-2-one | α2-Adrenoceptor | Binding Assay | pKi = 7.29 | [8] |

Conclusion

Based on the extensive research into the 4-arylpyrrolidin-2-one scaffold, it is highly plausible that this compound functions as either an inhibitor of the p53-MDM2 interaction or as an antagonist of α-adrenergic receptors. The presence of the 2-chloro-6-fluorophenyl moiety is a strong indicator of potential interaction with protein targets that have specific hydrophobic and electrostatic requirements. The experimental protocols outlined in this guide provide a clear path forward for definitively elucidating the mechanism of action of this promising compound. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

-

Discovery of 1-arylpyrrolidone derivatives as potent p53-MDM2 inhibitors based on molecule fusing strategy. PubMed. [Link]

-

Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction. PubMed. [Link]

-

Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. PubMed. [Link]

-

Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53-MDM2 Protein-Protein Interaction | Request PDF. ResearchGate. [Link]

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. [Link]

-

Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. [Link]

-

Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor. MDPI. [Link]

-

Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed. NIH. [Link]

-

Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. [Link]

-

Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. ResearchGate. [Link]

-

Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. PubMed. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

-

Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. MDPI. [Link]

-

Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]

-

Pyrrolidone derivatives. PubMed. [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 1-arylpyrrolidone derivatives as potent p53-MDM2 inhibitors based on molecule fusing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique conformational constraints and hydrogen bonding capabilities make it a valuable building block in drug design. This guide focuses on a specific derivative, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one, providing an in-depth analysis of its core physicochemical properties.

Understanding these properties is not merely an academic exercise; it is fundamental to the entire drug development pipeline. Properties such as solubility, melting point, stability, and purity directly influence a compound's bioavailability, formulation strategy, and ultimately, its therapeutic potential.[4] This document serves as a technical resource for researchers and drug development professionals, outlining not only the known characteristics of this compound but also providing robust, field-proven experimental protocols for their validation. The methodologies described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, a cornerstone of scientific integrity.

Compound Identity and Core Properties

A precise understanding of a compound's identity is the foundation upon which all other characterization rests. For this compound, the fundamental identifiers and key physicochemical parameters are summarized below. It is critical to note that several of these values are computationally predicted and require experimental verification for use in a research or development setting.

| Property | Value | Source |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 60610-98-2 | [5][7][8] |

| Molecular Formula | C₁₀H₉ClFNO | [5][7] |

| Molecular Weight | 213.64 g/mol | [5][7] |

| Boiling Point | 340.7 ± 42.0 °C (Predicted) | [5] |

| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 15.62 ± 0.40 (Predicted) | [5] |

| Recommended Storage | 2-8°C | [5] |

Experimental Characterization: A Methodological Framework

The following sections detail the experimental workflows required to empirically determine the physicochemical properties of this compound. The causality behind each technique is explained to provide context for its selection.

Overall Physicochemical Characterization Workflow

The logical flow for characterizing a novel small molecule involves a sequential process of confirming its identity and structure, assessing its purity, and then determining its key physical properties. This ensures that subsequent, more resource-intensive experiments are performed on a well-defined and pure chemical entity.

Caption: High-level workflow for the physicochemical characterization of a new chemical entity.

Structural Verification and Identity

Before any other property is measured, it is imperative to confirm that the material in hand is indeed this compound. This is achieved through a combination of spectroscopic techniques.

A. Mass Spectrometry (MS)

-

Causality: MS is used to determine the molecular weight of the compound, providing a primary confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can confirm the exact mass to within a few parts per million, offering strong evidence for the correct molecular formula.[9]

-

Protocol:

-

Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.[1]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

-

Acquire the mass spectrum in positive electrospray ionization (ESI+) mode.

-

Validation: Observe the pseudo-molecular ion peak corresponding to [M+H]⁺ at m/z 214.04 and/or the sodium adduct [M+Na]⁺ at m/z 236.02, confirming the molecular weight of 213.64.[10]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their connectivity, and their chemical environment, while ¹³C NMR shows the number and types of carbon atoms. Together, they allow for the unambiguous elucidation of the molecular structure.[1][10]

-

Protocol:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[1]

-

Validation: The ¹H NMR spectrum should be consistent with the structure, showing distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region), the CH proton at position 4, the CH₂ protons at positions 3 and 5 of the pyrrolidinone ring, and the NH proton.[11][12] 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.[10]

-

C. Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] For this compound, it is particularly useful for confirming the presence of the lactam (amide) carbonyl group and the N-H bond.

-

Protocol:

-

Place a small amount of the solid sample directly onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Validation: The spectrum should display characteristic absorption bands. A strong band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the five-membered lactam.[10][13] A band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration.[1][13]

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Causality: HPLC is the gold standard for assessing the purity of small molecule drug candidates.[9][14] It separates the main compound from any impurities or degradation products based on their differential partitioning between a stationary phase and a mobile phase.[14] A stability-indicating method can provide assurance that the analytical procedure is adequate to monitor the quality of the material over time.[15]

-

Protocol (Reverse-Phase Method Development):

-

Column Selection: Start with a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for a wide range of small molecules.

-

Mobile Phase Preparation: Prepare two solvents: Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).

-

Sample Preparation: Prepare a sample solution of the compound at a concentration of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Gradient Elution: Run a gradient method, for example, from 5% B to 95% B over 20 minutes, to elute all potential impurities. The flow rate is typically set to 1.0 mL/min.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths (e.g., 210-400 nm).[16] This allows for the detection of impurities that may have different UV absorbance maxima than the main compound.

-

System Suitability: Before analyzing samples, perform a system suitability test by injecting a reference standard multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and tailing factors).[14]

-

Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Peak purity can be further assessed using software that compares UV-Vis spectra across a single peak to check for co-eluting impurities.[16]

-

Caption: A typical workflow for assessing compound purity using reverse-phase HPLC.

Thermal Properties via DSC and TGA

-

Causality: Thermal analysis techniques are essential for characterizing the solid-state properties of a pharmaceutical compound.[17]

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[18] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphs or glass transitions. DSC can also provide a rapid estimation of purity.[18]

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[18] It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.

-

-

Protocol (Simultaneous TGA-DSC):

-

Instrument Calibration: Calibrate the DSC temperature and enthalpy scales using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Experimental Conditions: Place the pan in the simultaneous TGA-DSC analyzer. Heat the sample under a nitrogen atmosphere (to prevent oxidative degradation) at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond any expected transitions (e.g., 350-400 °C).[19]

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass vs. temperature. A sharp drop in mass indicates decomposition. The onset temperature of this drop is a measure of thermal stability.

-

DSC Curve: Analyze the plot of heat flow vs. temperature. A sharp endothermic peak represents melting. The onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

-

-

Solubility Profile Determination

-

Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[20] Determining solubility in various media (e.g., water, buffers at different pH values, organic solvents like DMSO) is essential for early-stage drug discovery and formulation development.[20][21] The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[22]

-

Protocol (Shake-Flask Method):

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[22]

-

Sampling and Separation: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, by comparing the response to a calibration curve prepared with known concentrations of the compound.[20]

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

-

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Synthesis of Physicochemical Data in Drug Development

The data generated through these experimental protocols are not isolated values but rather form a cohesive profile that guides critical decisions in drug development.

-

Purity and Stability: A high degree of purity (>99%) is essential for preclinical and clinical studies to ensure that observed biological effects are due to the compound itself and not impurities.[9] Thermal stability data from TGA informs on appropriate storage conditions and potential manufacturing limitations.

-

Solubility and Permeability: Solubility is a key component of the Biopharmaceutics Classification System (BCS), which helps predict a drug's in vivo performance. Poor aqueous solubility is a major hurdle for oral drug delivery, often leading to low and variable bioavailability.[21] The data gathered here allows formulation scientists to select appropriate strategies, such as creating amorphous solid dispersions or using solubility-enhancing excipients, to improve drug delivery.[23]

-

Solid-State Properties: The melting point and any polymorphic transitions identified by DSC are critical for solid dosage form development.[4] Different polymorphs of the same compound can have vastly different solubilities and stabilities, making thorough solid-state characterization a regulatory requirement.

Conclusion

This compound is a compound of interest within the broader class of pyrrolidinone derivatives. This guide has provided a comprehensive framework for its physicochemical characterization, moving from foundational identity and predicted properties to robust, validated experimental methodologies. By applying the detailed protocols for spectroscopy, chromatography, thermal analysis, and solubility determination, researchers can generate the high-quality, reliable data necessary to accurately assess the compound's potential and advance its development from the laboratory to preclinical evaluation. The emphasis on causality and self-validation within each protocol ensures that this guide serves as a practical tool for scientists dedicated to rigorous and reproducible research.

References

- PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.

- ChemicalBook. (n.d.). This compound.

- ChemUniverse. (n.d.). This compound [P97810].

- METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.

- NETZSCH. (2017). The investigation of pharmaceutical substances by thermal analysis.

- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Parchem. (n.d.). This compound (Cas 60610-98-2).

- Technology Networks. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

- YouTube. (2023). Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad.

- Chemspace. (2022). Compound solubility measurements for early drug discovery.

- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.

- Technology Networks. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ResearchGate. (n.d.). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C....

- PubChem. (n.d.). This compound.

- National Institutes of Health (NIH). (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

- SpringerLink. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

- Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers.

- Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.

- SciSpace. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a.

- ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.

- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 5. This compound | 60610-98-2 [amp.chemicalbook.com]

- 6. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemuniverse.com [chemuniverse.com]

- 8. parchem.com [parchem.com]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. pharmoutsourcing.com [pharmoutsourcing.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]

- 20. lifechemicals.com [lifechemicals.com]

- 21. pharmatutor.org [pharmatutor.org]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

The Synthetic Blueprint: An In-depth Technical Guide to 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one Derivatives

Abstract

The 4-aryl-pyrrolidin-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a robust and enantioselective synthetic strategy for a key derivative, 4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one. Focusing on the principles of modern catalytic chemistry, we present a detailed protocol for a rhodium-catalyzed asymmetric conjugate addition of 2-chloro-6-fluorophenylboronic acid to an α,β-unsaturated γ-lactam. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale, potential challenges, and analytical validation necessary for successful synthesis and future derivatization.

Introduction: The Significance of the 4-Aryl-Pyrrolidin-2-one Core

The pyrrolidin-2-one (or γ-lactam) ring is a fundamental heterocyclic structure found in a wide array of natural products and pharmaceuticals. The introduction of an aryl substituent at the 4-position creates a chiral center and significantly expands the chemical space for interaction with biological targets. Specifically, the this compound moiety is of high interest due to the unique electronic and steric properties conferred by the substituted phenyl ring. The presence of both chloro and fluoro groups can modulate metabolic stability, binding affinity, and membrane permeability of potential drug candidates.

The stereochemistry at the C4 position is paramount for biological activity. Therefore, the development of synthetic routes that provide high enantioselectivity is a critical objective in the synthesis of these derivatives. This guide focuses on a state-of-the-art approach that leverages transition metal catalysis to achieve this goal with high efficiency and control.

Strategic Approach: Enantioselective Rhodium-Catalyzed Conjugate Addition

The core of our proposed synthesis is the asymmetric 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated γ-lactam. This method is favored for several reasons:

-

High Enantioselectivity: The use of a chiral rhodium catalyst allows for the creation of the desired stereoisomer with high enantiomeric excess (ee).[1]

-

Mild Reaction Conditions: Rhodium-catalyzed reactions typically proceed under mild conditions, which enhances functional group tolerance and reduces the likelihood of side reactions.

-

Substrate Scope: This methodology has been shown to be applicable to a variety of arylboronic acids and α,β-unsaturated carbonyl compounds.[2]

-

Direct C-C Bond Formation: The reaction directly forms the crucial carbon-carbon bond between the phenyl ring and the pyrrolidinone core in a single, atom-economical step.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established rhodium-catalyzed asymmetric arylation methodologies.[1] Optimization may be required based on specific laboratory conditions and substrate batches.

Materials and Reagents

| Reagent | Purity | Supplier (Example) | Notes |

| 2-Chloro-6-fluorophenylboronic acid | ≥95% | Sigma-Aldrich | Store under inert atmosphere |

| 5,6-Dihydro-2H-pyridin-2-one (α,β-unsaturated γ-lactam) | ≥97% | Combi-Blocks | |

| [Rh(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer) | 98% | Strem Chemicals | Handle in a glovebox or inert atmosphere |

| (S)-BINAP (Chiral Ligand) | 98% | Strem Chemicals | Handle in a glovebox or inert atmosphere |

| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific | Freshly distilled recommended |

| 1,4-Dioxane (Anhydrous) | ≥99.8% | Acros Organics | Sure/Seal™ bottle recommended |

| Deionized Water | - | - | Degassed |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction and chromatography |

| Hexanes | HPLC Grade | Fisher Scientific | For chromatography |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR Chemicals | For drying organic layers |

Step-by-Step Synthesis

Step 1: Catalyst Preparation (In Situ)

-

In a glovebox, to a flame-dried Schlenk flask equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (0.025 mmol) and (S)-BINAP (0.055 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

-

Stir the mixture at room temperature for 30 minutes to form the active chiral rhodium catalyst complex. The solution should turn a homogeneous orange-yellow color.

Step 2: Asymmetric Conjugate Addition

-

To the flask containing the catalyst solution, add 2-chloro-6-fluorophenylboronic acid (1.5 mmol).

-

Add 5,6-dihydro-2H-pyridin-2-one (1.0 mmol).

-

Add a mixture of 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL).

-

Finally, add triethylamine (3.0 mmol) dropwise via syringe.

-

Seal the Schlenk flask and heat the reaction mixture to 80 °C in a preheated oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

-

For enhanced purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The rhodium-catalyzed asymmetric conjugate addition proceeds through a well-established catalytic cycle.

Caption: Simplified catalytic cycle for the rhodium-catalyzed asymmetric arylation.

-

Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition with the arylboronic acid to form an aryl-rhodium(I) intermediate.

-

Alkene Coordination: The α,β-unsaturated lactam coordinates to the aryl-rhodium complex. The chiral BINAP ligand dictates the facial selectivity of this coordination, which is the key to enantioselectivity.

-

Migratory Insertion (Carbometalation): The aryl group migrates from the rhodium center to the β-carbon of the coordinated lactam. This step forms the new C-C bond and sets the stereocenter.

-

Protonolysis: The resulting rhodium enolate is protonated by water to release the 4-aryl-pyrrolidin-2-one product and regenerate the active rhodium catalyst.

The use of a base, such as triethylamine, is crucial for facilitating the transmetalation step between the rhodium catalyst and the arylboronic acid.

Analytical Characterization

Thorough characterization of the final product and key intermediates is essential for validating the synthesis.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons in the 2-chloro-6-fluorophenyl region (typically 7.0-7.5 ppm). Diastereotopic protons of the pyrrolidinone ring (typically 2.5-4.0 ppm). A broad singlet for the NH proton (typically 6.0-8.0 ppm). |

| ¹³C NMR | Carbonyl carbon of the lactam (typically 170-180 ppm). Aromatic carbons showing C-Cl and C-F couplings. Aliphatic carbons of the pyrrolidinone ring. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₀ClFNO⁺. Characteristic isotopic pattern for the chlorine atom. |

| Chiral HPLC | Separation of the two enantiomers using a suitable chiral stationary phase, allowing for the determination of the enantiomeric excess (ee). |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3200 cm⁻¹) and the C=O stretch of the lactam (around 1680 cm⁻¹). |

Conclusion and Future Perspectives

This guide outlines a robust and highly enantioselective method for the synthesis of this compound, a valuable building block for drug discovery. The rhodium-catalyzed asymmetric conjugate addition provides a reliable and efficient route to this and other 4-aryl-pyrrolidin-2-one derivatives. The detailed protocol and mechanistic insights provided herein should serve as a solid foundation for researchers in the field.

Future work could involve exploring the derivatization of the synthesized core structure, for example, by N-alkylation or substitution at other positions on the pyrrolidinone ring, to generate a library of compounds for biological screening. Further optimization of the catalytic system, including the exploration of different chiral ligands and reaction conditions, may lead to even higher efficiencies and broader substrate scope.

References

-

Rhodium-Catalyzed Asymmetric Conjugate Addition to γ-Substituted α,β-Unsaturated γ-Lactams through Dynamic Kinetic Resolution. ACS Publications. [Link]

-

Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses. [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central - NIH. [Link]

-

Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. [Link]

-

Rhodium-Catalyzed Asymmetric Arylation. ResearchGate. [Link]

-

Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Alkenylheteroarenes. University of Edinburgh Research Explorer. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

-

Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC - NIH. [Link]

Sources

A Strategic Guide to the In Vitro Evaluation of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one: A Novel Compound with Therapeutic Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: This technical guide outlines a comprehensive strategy for the initial in vitro characterization of the novel chemical entity, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one. In the absence of extensive public data on this specific molecule, this document serves as a roadmap, leveraging structure-activity relationships from analogous compounds to hypothesize a mechanism of action and detail the subsequent experimental validation.

Executive Summary: Unveiling Therapeutic Promise

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, featured in a range of bioactive compounds.[1] The specific molecule, this compound, presents an intriguing profile due to the presence of a halogenated phenyl group, a feature often associated with potent biological activity. Notably, compounds incorporating a chloro-fluorophenyl moiety attached to a pyrrolidine core have demonstrated significant efficacy as inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, a critical pathway in oncology.[2][3]

This guide, therefore, puts forth the primary hypothesis that This compound may function as an inhibitor of the MDM2-p53 interaction. We will detail a logical, multi-tiered in vitro screening cascade designed to first assess its fundamental cytotoxic profile and then to specifically interrogate its potential effects on the MDM2-p53 pathway.

Foundational Cytotoxicity Assessment: The Gateway to Further Discovery

Before investigating a specific mechanism of action, it is imperative to determine the general cytotoxic profile of a novel compound.[4] This initial screen provides crucial information on the concentration range at which the compound affects cell viability, guiding the dose selection for subsequent, more targeted assays.[5] We will employ two robust and widely accepted methods for this purpose: the MTT and SRB assays.

Experimental Workflow: Cytotoxicity Screening

The initial phase of testing will involve a general cytotoxicity screen across a panel of human cancer cell lines.

Caption: General workflow for in vitro cytotoxicity testing.[5]

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., SJSA-1 for its wild-type p53 status)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Mechanistic Investigation: Probing the MDM2-p53 Interaction

Should the cytotoxicity screen reveal potent activity, the next logical step is to investigate the primary hypothesis: inhibition of the MDM2-p53 interaction. The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor.[7] In many cancers with wild-type p53, MDM2 is overexpressed, leading to p53 degradation and inactivation.[8] Small molecules that block this interaction can stabilize and activate p53, restoring its tumor-suppressive functions.[9]

Signaling Pathway Overview

Caption: The MDM2-p53 autoregulatory feedback loop and the hypothesized point of intervention.[7]

Experimental Protocol: Cell-Based MDM2-p53 Interaction Assay

A cell-based assay is a robust method to screen for inhibitors of the p53-MDM2 interaction in a more physiologically relevant context.[10] A mammalian two-hybrid system or a reporter gene assay can be employed. Here, we outline a luciferase reporter assay.

Principle: This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a p53-responsive promoter. When p53 is active, it binds to the promoter and drives luciferase expression. MDM2 inhibits this process. A successful inhibitor of the MDM2-p53 interaction will free p53 to activate the reporter, leading to a measurable increase in luminescence.

Materials:

-

A p53-responsive luciferase reporter cell line (e.g., SJSA-1 cells transfected with a pG13-luc vector)

-

This compound

-

Positive control inhibitor (e.g., Nutlin-3a)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding: Seed the reporter cell line into white, opaque 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include wells with a positive control (Nutlin-3a) and a vehicle control.

-

Incubation: Incubate the plate for 16-24 hours to allow for changes in gene expression.

-

Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen reagent. This typically involves adding the reagent directly to the wells, which contains both the cell lysis buffer and the luciferase substrate.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to cell viability (which can be determined in a parallel plate using the MTT assay) to exclude false positives due to cytotoxicity. Calculate the fold-change in luciferase activity relative to the vehicle control.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format. The primary endpoint for the cytotoxicity assays will be the IC50 value, while the primary endpoint for the mechanistic assay will be the EC50 value (the concentration that produces 50% of the maximal response).

Table 1: Hypothetical In Vitro Activity Summary

| Assay Type | Cell Line | Endpoint | This compound | Positive Control (e.g., Nutlin-3a) |

| Cytotoxicity | SJSA-1 (p53-wt) | IC50 | Experimental Value | Reference Value |

| Cytotoxicity | SAOS-2 (p53-null) | IC50 | Experimental Value | Reference Value |

| MDM2-p53 Reporter | SJSA-1 | EC50 | Experimental Value | Reference Value |

Interpretation of Expected Results:

-

A potent IC50 value in the p53 wild-type cell line (SJSA-1) and a significantly weaker IC50 in a p53-null cell line (like SAOS-2) would strongly suggest a p53-dependent mechanism of action.

-

A low EC50 value in the MDM2-p53 reporter assay would provide direct evidence that the compound activates p53 transcription, likely by disrupting its interaction with MDM2.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial in vitro evaluation of this compound. By starting with a broad assessment of cytotoxicity and progressing to a specific, hypothesis-driven mechanistic study, researchers can efficiently determine the therapeutic potential of this novel compound. Positive results from this screening cascade would justify further investigation, including biochemical binding assays (e.g., Fluorescence Polarization or Surface Plasmon Resonance) to confirm direct binding to MDM2, and subsequent evaluation in in vivo models of cancer.

References

-

A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. (2011). Journal of Biomolecular Screening. [Link]

-

Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2023). ResearchGate. [Link]

-

The MDM2-p53 Interaction. (2003). Molecular Cancer Research. [Link]

-

Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. (n.d.). Bio-protocol. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). ACS Publications. [Link]

-

Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). PubMed. [Link]

-